molecular formula C17H22N4O3S2 B2844180 (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034264-53-2

(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2844180
CAS No.: 2034264-53-2
M. Wt: 394.51
InChI Key: LJHRSMNRRJDSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A significant portion of the research on this compound and its derivatives emphasizes synthesis and structural elucidation. For instance, Wang et al. (2015) reported on the synthesis, structure, and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, highlighting the potential for diverse chemical modifications and applications in biological contexts (Wang et al., 2015). Similarly, Lv et al. (2013) focused on novel pyrazole carboxamide derivatives, including those with a piperazine moiety, further illustrating the compound's versatility for modifications and the structural basis for its biological activity (Lv et al., 2013).

Biological Activities

The biological activities of derivatives of the compound have been a focal point, with studies exploring its herbicidal, insecticidal, antimicrobial, and anticancer potentials. For example, the herbicidal and insecticidal activities of certain derivatives were highlighted, suggesting potential agricultural applications (Wang et al., 2015). The antimicrobial and anticancer activities of synthesized compounds have also been reported, indicating the compound's potential in medical and pharmaceutical research. Hafez et al. (2016) found that some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).

Enzyme Inhibition and Therapeutic Potential

Further research explored the enzyme inhibitory activity and therapeutic potential of related compounds. Abbasi et al. (2019) synthesized a series of compounds that exhibited considerable inhibitory activity against α-glucosidase enzyme, suggesting potential for therapeutic applications in treating diseases like diabetes (Abbasi et al., 2019).

Antiviral and Antifungal Activities

The antiviral and antifungal potentials of these compounds have been investigated, with certain derivatives showing activity against tobacco mosaic virus, adding to the compound's broad spectrum of biological activities (Chen et al., 2010).

Properties

IUPAC Name

[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-13-5-6-16(25-13)26(23,24)20-10-8-19(9-11-20)17(22)15-12-14-4-2-3-7-21(14)18-15/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHRSMNRRJDSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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